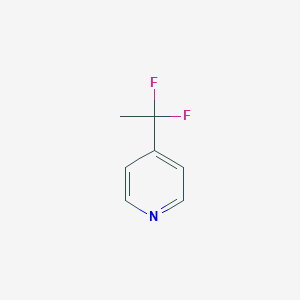

4-(1,1-Difluoroethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,1-difluoroethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c1-7(8,9)6-2-4-10-5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUYVLHLIXKLHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348743 | |

| Record name | 4-(1,1-difluoroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114490-29-8 | |

| Record name | 4-(1,1-difluoroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(1,1-Difluoroethyl)pyridine CAS number and properties

An In-depth Technical Guide to 4-(1,1-Difluoroethyl)pyridine

Authored by a Senior Application Scientist

Introduction: The Emergence of a Key Fluorinated Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2] Within this context, this compound has emerged as a versatile and valuable building block for the synthesis of complex pharmaceutical agents.[3] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling for researchers, scientists, and drug development professionals.

The core structure of this compound features a pyridine ring, a common motif in numerous marketed drugs, functionalized with a 1,1-difluoroethyl group.[1] This specific moiety acts as a crucial bioisostere for ketones and other functional groups, offering a metabolically stable alternative that can significantly modulate the physicochemical properties of a lead compound.[3] Its application is particularly notable in the development of kinase inhibitors and other small-molecule therapeutics, where the difluoroethyl group can profoundly influence target binding and overall bioavailability.[3]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 114490-29-8 | [4][5][6] |

| Molecular Formula | C₇H₇F₂N | [4][7] |

| Molecular Weight | 143.14 g/mol | [1][4][7] |

| IUPAC Name | This compound | [3][4] |

| Canonical SMILES | CC(F)(F)C1=CC=NC=C1 | [4] |

| InChI | InChI=1S/C7H7F2N/c1-7(8,9)6-2-4-10-5-3-6/h2-5H,1H3 | [3][4] |

| InChI Key | IEUYVLHLIXKLHF-UHFFFAOYSA-N | [3][4] |

| Purity | Typically ≥95% | [1][4] |

| LogP | 1.39 | [4] |

| Hydrogen Bond Acceptors | 1 | [4] |

General Synthesis Approach

Illustrative Synthetic Workflow

The following diagram outlines a plausible synthetic pathway. The rationale behind this proposed multi-step synthesis is to build the molecule by first establishing a reactive handle on the pyridine ring, which then facilitates the introduction of the difluoroethyl moiety.

Caption: The role of the 1,1-difluoroethyl group as a bioisostere.

Use in Kinase Inhibitor Synthesis

A significant application of this compound is in the synthesis of kinase inhibitors. [3]The pyridine core can act as a hinge-binding motif, while the difluoroethyl group can occupy adjacent pockets, influencing selectivity and potency.

Spectroscopic Characterization

While specific spectra for this compound were not found, the expected spectral characteristics can be predicted based on its structure and data for similar compounds.

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on the pyridine ring, likely in the range of δ 7.0-8.5 ppm. The methyl protons of the ethyl group would appear as a triplet, coupled to the two fluorine atoms, at approximately δ 1.8-2.2 ppm.

-

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, likely a quartet due to coupling with the methyl protons.

-

¹³C NMR: The carbon NMR would display distinct signals for the pyridine ring carbons and the ethyl group carbons. The carbon bearing the two fluorine atoms would exhibit a characteristic triplet due to one-bond C-F coupling.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 143.14.

Safety and Handling

Specific safety data for this compound is limited. Therefore, it should be handled with the precautions appropriate for a potentially hazardous research chemical. The safety profile of pyridine provides a useful, albeit more hazardous, reference. [8][9]

-

General Handling: Use only in a well-ventilated area, preferably in a fume hood. [10]Avoid inhalation of vapors and contact with skin and eyes. [10]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [9]* Fire Safety: While data for this specific compound is unavailable, related pyridine compounds are flammable. [8]Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or foam. [10]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [10]* Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

-

Fluorochem. This compound.

-

ChemicalBook. Pyridine, 4-(1,1-difluoroethyl)- (9CI) | 114490-29-8.

-

BLD Pharm. 114490-29-8|this compound.

-

Chemenu. cas 114490-29-8|| where to buy this compound.

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine.

-

Chemenu. cas 114490-29-8|| where to buy this compound.

-

Benchchem. This compound | Building Block | RUO.

-

MATERIAL SAFETY DATA SHEET.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

PubChem. CID 177050407 | C11H15F2N.

-

Fisher Scientific. SAFETY DATA SHEET.

-

AK Scientific, Inc. 2-(1,1-Difluoroethyl)pyridin-4-amine - Safety Data Sheet.

-

Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(54), 32425–32431.

-

Filyakova, V. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 73(6), 1709-1715.

-

RSC Publishing. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent.

-

New Jersey Department of Health. HAZARD SUMMARY: PYRIDINE.

-

PubChemLite. 4-chloro-2-(1,1-difluoroethyl)pyridine.

-

Benchchem. 4-(1,1-Difluoroethyl)pyridin-2-amine.

-

Benchchem. Applications of Fluorinated Pyridines in Medicinal Chemistry and Drug Design.

-

Wikipedia. Pyridine.

-

ResearchGate. The physical properties of pyridine.

-

Benchchem. The Power of Fluorinated Pyridines in Modern Drug Discovery.

-

PubChem. 2-(2-Azido-1,1-difluoroethyl)-1-oxo-1lambda

5-pyridine. -

ChemScene. Building blocks | Bioactive small molecules.

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.

-

Benchchem. Applications of 4-Pyrrolidinopyridine in Medicinal Chemistry: A Detailed Guide.

-

DTIC. The Vibrations and Structure of Pyridine Chemisorbed on Ag(111): the Occurrence of a Compressional Phase Transformation.

-

ResearchGate. (a) Absorption and (b) emission spectra of pyridine 1 (solid line), LDS...

-

SpectraBase. Pyridine, 4-ethyl- - Optional[1H NMR] - Chemical Shifts.

-

Sigma-Aldrich. 2-(1,1-Difluoroethyl)-4-methyl-pyridine.

Sources

- 1. cas 114490-29-8|| where to buy this compound [french.chemenu.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Pyridine, 4-(1,1-difluoroethyl)- (9CI) | 114490-29-8 [chemicalbook.com]

- 6. 114490-29-8|this compound|BLD Pharm [bldpharm.com]

- 7. cas 114490-29-8|| where to buy this compound [english.chemenu.com]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

- 10. aksci.com [aksci.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-(1,1-Difluoroethyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(1,1-difluoroethyl)pyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science.[1] This document explores prevalent synthetic methodologies, offering insights into the mechanistic underpinnings and rationale behind experimental choices. Furthermore, it details the essential analytical techniques for the structural elucidation and purity assessment of the title compound. This guide is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this important chemical entity.

Introduction: The Significance of the 1,1-Difluoroethyl Moiety in Pyridine Scaffolds

The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate various physicochemical and biological properties.[2] The 1,1-difluoroethyl group, in particular, serves as a key isostere for carbonyl groups and can significantly enhance metabolic stability, membrane permeability, and bioavailability of lead compounds.[1] When appended to a pyridine ring, a ubiquitous scaffold in numerous natural products and pharmaceuticals, the resulting this compound becomes a valuable building block for the synthesis of novel therapeutic agents.[1][3][4][5] The electron-withdrawing nature of the difluoroethyl group also influences the electronic properties of the pyridine ring, impacting its reactivity and potential for intermolecular interactions.[4]

This guide will delve into the practical aspects of preparing and characterizing this important molecule, providing a foundation for its application in complex synthetic endeavors.

Synthetic Strategies for this compound

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, scalability, and desired purity profile. Here, we discuss some of the prominent synthetic routes.

Difluoromethylation of Pyridine Derivatives

One common approach involves the introduction of a difluoromethyl or a related difluorinated group onto a pre-functionalized pyridine ring. While the direct difluoromethylation of the pyridine N-heterocycle has been explored, methods for C-alkylation are more relevant for the synthesis of the title compound. These reactions often utilize reagents that can generate a difluoromethyl radical or a related reactive species.

A notable method involves the use of ethyl bromodifluoroacetate as a difluoromethylation reagent. Although primarily used for N-difluoromethylation, variations of this chemistry can be adapted for C-functionalization under specific conditions.[2][6][7] The reaction proceeds through an initial N-alkylation, followed by subsequent rearrangement or further functionalization.

Synthesis from Pyridine-4-carbaldehyde Derivatives

A more direct and widely applicable approach starts from readily available pyridine-4-carbaldehyde or its derivatives. This strategy involves the conversion of the carbonyl group into the desired 1,1-difluoroethyl moiety.

2.2.1. Deoxofluorination using Diethylaminosulfur Trifluoride (DAST) or Analogs

A robust method for the synthesis of gem-difluoro compounds from ketones is deoxofluorination. In this case, 4-acetylpyridine can be treated with a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or its safer, more modern analogs like Deoxo-Fluor®.

Reaction Causality: DAST reacts with the enol form of the ketone to form a fluorosulfite intermediate. Subsequent nucleophilic attack by fluoride and elimination of sulfur dioxide and diethylamine yields the gem-difluoroalkane. The pyridine nitrogen can influence the reactivity of the carbonyl group, and reaction conditions must be carefully optimized to avoid side reactions.

Experimental Protocol: Deoxofluorination of 4-Acetylpyridine

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 4-acetylpyridine (1.0 eq) and an anhydrous, non-polar solvent such as dichloromethane or toluene.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Diethylaminosulfur trifluoride (DAST) (1.1-1.5 eq) is dissolved in the same anhydrous solvent and added dropwise to the cooled solution via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Reaction Progression: The reaction is stirred at -78 °C for a specified period (typically 1-4 hours) and then allowed to warm slowly to room temperature overnight. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Cross-Coupling Methodologies

Modern synthetic organic chemistry offers powerful cross-coupling reactions that can be employed to construct the C-C bond between the pyridine ring and the difluoroethyl group. This approach would typically involve a pre-functionalized pyridine (e.g., 4-halopyridine) and a suitable difluoroethyl-containing coupling partner.

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Characterization of this compound

Thorough characterization is crucial to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide definitive information.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the pyridine ring and a signal for the methyl group. The methyl protons will appear as a triplet due to coupling with the two adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display signals for the pyridine ring carbons and the carbons of the difluoroethyl group. The carbon bearing the two fluorine atoms will exhibit a triplet due to one-bond C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is essential for confirming the presence of the CF₂ group. It will typically show a quartet due to coupling with the three protons of the methyl group.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~8.6 | Doublet | Protons at C2, C6 | |

| ¹H | ~7.4 | Doublet | Protons at C3, C5 | |

| ¹H | ~2.0 | Triplet | ~18 | CH₃ |

| ¹³C | ~150 | C2, C6 | ||

| ¹³C | ~125 (t) | Triplet | ~240 | CF₂ |

| ¹³C | ~121 | C3, C5 | ||

| ¹³C | ~23 (t) | Triplet | ~28 | CH₃ |

| ¹⁹F | ~-90 | Quartet | ~18 | CF₂ |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₇H₇F₂N), the expected monoisotopic mass is approximately 143.05 Da. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=N and C=C stretching of the pyridine ring, and strong C-F stretching vibrations.

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2980-2850 | Medium | Aliphatic C-H Stretch |

| 1600-1450 | Strong | C=C and C=N Ring Stretching |

| 1200-1000 | Strong | C-F Stretch |

Logical Flow of Characterization

Caption: Characterization workflow for synthesized product.

Applications in Drug Development and Beyond

This compound is a versatile building block in the synthesis of more complex molecules with potential biological activity.[9] Its incorporation into drug candidates can lead to improved pharmacokinetic profiles.[1] Pyridine derivatives are fundamental to a vast number of pharmaceuticals, and the introduction of the difluoroethyl group offers a modern strategy for lead optimization.[3][4][5] Beyond pharmaceuticals, fluorinated organic molecules are finding increasing use in materials science, for example, in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[3]

Conclusion

The synthesis and characterization of this compound are well-established processes that provide access to a valuable building block for research and development in medicinal chemistry and materials science. The deoxofluorination of 4-acetylpyridine represents a reliable and scalable synthetic route. Comprehensive spectroscopic analysis, particularly using multinuclear NMR, is essential for unambiguous structure confirmation and purity assessment. As the demand for novel fluorinated compounds continues to grow, a thorough understanding of the synthesis and properties of key intermediates like this compound will remain critical for innovation.

References

- Detailed experimental procedure for the synthesis of 4-fluoropyridine.

- This compound | Building Block | RUO - Benchchem.

- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing).

- Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines.

- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC.

- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF 2 COOEt as the difluoromethylation reagent - RSC Publishing.

- Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines - ACS Publications.

- NMR spectral characteristics of fluorocontaining pyridines - Fluorine notes.

- This compound - Fluorochem.

- The Role of Pyridine Derivatives in Advanced Chemical Synthesis.

- Supporting Information - The Royal Society of Chemistry.

- 4-chloro-2-(1,1-difluoroethyl)pyridine - PubChemLite.

- 4-(1,1-Difluoroethyl)pyridin-2-amine | Benchchem.

- Metal-Free Difunctionalization of Pyridines: Selective Construction of N-CF2H and N-CHO Dihydropyridines | Organic Letters - ACS Publications.

- Site-Selective CH Fluorination of Pyridines and Diazines with AgF2 - Organic Syntheses.

- Pyridine Synthesis: Cliff Notes - Baran Lab.

- Unusual temperature-sensitive protonation behaviour of 4-(dimethylamino)pyridine.

- ChemScene: Building blocks | Bioactive small molecules.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH.

- Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar.

- Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold - ResearchGate.

- The Vibrations and Structure of Pyridine Chemisorbed on Ag(111): the Occurrence of a Compressional Phase Transformation. - DTIC.

- Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives - international journal of research culture society.

- Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC - NIH.

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI.

- Absorption Spectroscopy Data for Pyrenylpyridines - ResearchGate.

- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).

Sources

- 1. benchchem.com [benchchem.com]

- 2. A simple method for the synthesis of N -difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF 2 COOEt as the difluoromethylation reage ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06322C [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 9. benchchem.com [benchchem.com]

4-(1,1-Difluoroethyl)pyridine chemical structure and IUPAC name

An In-Depth Technical Guide to 4-(1,1-Difluoroethyl)pyridine: A Core Moiety in Modern Medicinal Chemistry

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical properties, enhance metabolic stability, and improve target affinity. Within this chemical space, the this compound scaffold has emerged as a particularly valuable building block. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and critical role in pharmaceutical development. We will explore the mechanistic basis for its synthesis via deoxofluorination, detail a representative experimental protocol, and examine its application in the context of the FDA-approved antifungal agent, Oteseconazole. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorinated heterocycles in their discovery programs.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's structure and properties is the foundation of its application in complex synthetic and biological systems.

IUPAC Nomenclature and Identifiers

The formal IUPAC name for the compound is This compound .[1] It is indexed under several key identifiers for unambiguous database retrieval.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 114490-29-8 | [1][2] |

| Molecular Formula | C₇H₇F₂N | [2] |

| Molecular Weight | 143.13 g/mol | [2] |

| Canonical SMILES | CC(F)(F)C1=CC=NC=C1 | [1] |

| InChI Key | IEUYVLHLIXKLHF-UHFFFAOYSA-N | [1] |

Chemical Structure

The structure consists of a pyridine ring substituted at the 4-position with a geminal difluoroethyl group. The strong electronegativity of the two fluorine atoms significantly influences the electronic properties of the pyridine ring and the local environment of the ethyl group.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The most common and direct route to this compound is the deoxofluorination of its corresponding ketone precursor, 4-acetylpyridine. This transformation replaces the carbonyl oxygen with two fluorine atoms.

Deoxofluorination: A Strategic Choice

Reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are highly effective for this type of transformation, known as geminal difluorination.[1][3]

-

Expertise & Causality: The choice of a deoxofluorinating agent over other fluorination methods is deliberate. These reagents are particularly suited for converting ketones to geminal difluorides under relatively mild conditions, preserving the integrity of the sensitive pyridine ring. Deoxo-Fluor is often favored over DAST due to its enhanced thermal stability, reducing the risk of exothermic decomposition during the reaction. The mechanism involves the initial activation of the carbonyl oxygen by the sulfur trifluoride reagent, followed by nucleophilic attack of fluoride and subsequent elimination to form the stable C-F bonds.

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol

The following protocol is a representative, self-validating procedure based on established methodologies for deoxofluorination.[1][3] Researchers should perform their own risk assessment and optimization.

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-acetylpyridine (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is critical to control the reactivity of the fluorinating agent and minimize side reactions.

-

Reagent Addition: Slowly add Deoxo-Fluor® (1.5 eq) dropwise to the stirred solution via a syringe, ensuring the internal temperature does not rise significantly. A slight excess of the fluorinating agent ensures complete conversion of the ketone.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This step neutralizes the acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Applications in Medicinal Chemistry and Drug Development

The pyridine ring is a privileged scaffold, present in a significant number of FDA-approved drugs.[4][5] The addition of a geminal difluoroethyl group imparts several advantageous properties that medicinal chemists exploit to overcome common drug development challenges.

The Strategic Value of the gem-Difluoroethyl Moiety

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong compared to a carbon-hydrogen bond.[6] Replacing hydrogens at a metabolically vulnerable position (like the benzylic position of an ethyl group) with fluorine atoms sterically and electronically shields the site from enzymatic degradation by Cytochrome P450 (CYP) enzymes. This can increase the drug's half-life and bioavailability.[7]

-

Modulation of pKa: The electron-withdrawing nature of the difluoroethyl group lowers the pKa of the pyridine nitrogen. This fine-tuning of basicity is crucial for optimizing interactions with biological targets, such as the hinge region of a kinase, and can improve cell permeability and reduce off-target effects.

-

Lipophilicity and Binding: The difluoroethyl group can act as a bioisostere for other functional groups like hydroxyls or thiols, but with increased lipophilicity.[7][8] This can enhance membrane permeability and improve binding affinity by participating in favorable hydrophobic interactions within a protein's active site.

Case Study: Oteseconazole (Vivjoa™)

A prime example of the this compound moiety in a successful therapeutic is Oteseconazole , an FDA-approved oral antifungal agent used to treat recurrent vulvovaginal candidiasis (RVVC).[6]

-

Mechanism of Action: Oteseconazole is a potent and selective inhibitor of fungal cytochrome P450 enzyme CYP51 (lanosterol 14α-demethylase).[6] This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.

-

Role of the Fluorinated Moiety: The this compound portion of Oteseconazole is a key structural feature. It serves as a metabolically robust linker and positions the molecule for optimal interaction with the fungal CYP51 enzyme.[6] Its tailored electronic properties contribute to the drug's high selectivity for the fungal enzyme over human CYP enzymes, which is a critical factor in its safety profile. The synthesis of Oteseconazole relies on coupling a pre-formed, functionalized difluoroethyl-pyridine intermediate with other parts of the final molecule, highlighting its role as an essential building block.

Caption: Role of the this compound scaffold in Oteseconazole.

Conclusion

This compound is more than just a chemical novelty; it is a strategically designed building block that addresses fundamental challenges in medicinal chemistry. Its synthesis, accessible through standard deoxofluorination techniques, provides a reliable source of this valuable intermediate. By conferring enhanced metabolic stability and offering a means to fine-tune electronic and physical properties, the difluoroethyl-pyridine moiety provides a distinct advantage in the design of targeted therapeutics. The successful development and approval of Oteseconazole underscore the real-world impact of this scaffold, solidifying its place in the modern drug discovery toolbox and paving the way for its use in future generations of innovative medicines.

References

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (2023). MDPI. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). MDPI. [Link]

-

The many roles for fluorine in medicinal chemistry. (2008). Journal of Medicinal Chemistry. [Link]

- EP0654471B1 - Pyridine derivatives, pharmaceutical compositions comprising the same, the use of the same for the manufacture of medicaments having therapeutic or preventative value, and process for preparing the same.

-

Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. ChemRxiv. [Link]

-

The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. (2018). Journal of the American Chemical Society. [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. Self-published. [Link]

- CA2966376A1 - Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof.

-

Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2020). Nature Communications. [Link]

-

Pyridine derivatives for treating psychiatric disorders. PubChem. [Link]

-

Synthesis of functionalized oxazolines and oxazoles with DAST and Deoxo-Fluor. (2000). Organic Letters. [Link]

- US3703521A - Method for the preparation of stable 4-fluoropyridine salts.

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). RSC Medicinal Chemistry. [Link]

-

Process for the preparation of fluorinated pyridines. Google Patents. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). RSC Medicinal Chemistry. [Link]

Sources

- 1. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]

- 2. US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents [patents.google.com]

- 3. Synthesis of functionalized oxazolines and oxazoles with DAST and Deoxo-Fluor. | Sigma-Aldrich [sigmaaldrich.com]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 7. US5616581A - Pharmaceutical use of pyridine compounds - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Analysis of 4-(1,1-Difluoroethyl)pyridine

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated organic molecules highly sought-after building blocks. Among these, 4-(1,1-Difluoroethyl)pyridine stands out as a valuable synthon. Its pyridine core offers a versatile handle for further chemical modification and interaction with biological targets, while the gem-difluoroethyl group serves as a metabolically robust isostere for carbonyl functionalities.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound, catering to researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), this document aims to serve as a practical reference for the identification, characterization, and quality control of this important fluorinated pyridine derivative. The insights provided herein are grounded in extensive experience with the spectroscopic analysis of complex organic molecules and are supported by authoritative references from the scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring and the methyl protons of the difluoroethyl group. The electron-withdrawing nature of the nitrogen atom and the difluoroethyl substituent will significantly influence the chemical shifts of the aromatic protons.

Expected ¹H NMR Spectral Data:

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-2, H-6 (ortho to N) | ~8.7 | Doublet (d) | ~5-6 |

| H-3, H-5 (meta to N) | ~7.5 | Doublet (d) | ~5-6 |

| -CH₃ | ~2.0 | Triplet (t) | ³JHF ≈ 18-20 |

The protons at the 2 and 6 positions are deshielded by the adjacent nitrogen atom, leading to a downfield chemical shift. The protons at the 3 and 5 positions will appear further upfield. The methyl protons of the difluoroethyl group are expected to show a triplet multiplicity due to coupling with the two adjacent fluorine atoms (³JHF).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The presence of the highly electronegative fluorine atoms will have a pronounced effect on the chemical shifts of the carbons in the difluoroethyl group and the pyridine ring.

Expected ¹³C NMR Spectral Data:

| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| C-4 (para to N) | ~155 | Triplet (t) | ²JCF ≈ 20-30 |

| C-2, C-6 (ortho to N) | ~150 | Singlet (s) or small doublet | |

| C-3, C-5 (meta to N) | ~122 | Singlet (s) or small doublet | |

| -CF₂- | ~120 | Triplet (t) | ¹JCF ≈ 240-250 |

| -CH₃ | ~25 | Triplet (t) | ²JCF ≈ 25-35 |

The carbon directly attached to the two fluorine atoms (-CF₂-) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will appear as a triplet. The methyl carbon will also show coupling to the fluorine atoms (²JCF), resulting in a triplet. The C-4 carbon of the pyridine ring, being directly attached to the difluoroethyl group, will also display a triplet multiplicity due to two-bond carbon-fluorine coupling (²JCF).

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms.

Expected ¹⁹F NMR Spectral Data:

| Fluorine | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| -CF₂- | -90 to -110 | Quartet (q) | ³JHF ≈ 18-20 |

The chemical shift of the fluorine atoms is influenced by the electronic environment. The multiplicity of the fluorine signal will be a quartet due to coupling with the three equivalent protons of the adjacent methyl group (³JHF).[1][2]

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

Instrumentation:

-

A high-resolution NMR spectrometer with a field strength of 400 MHz or higher is recommended for optimal signal dispersion and resolution.

-

The spectrometer should be equipped with a broadband probe capable of acquiring ¹H, ¹³C, and ¹⁹F spectra.

Acquisition Parameters:

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment (zg30).

-

Spectral width: ~16 ppm.

-

Acquisition time: ~2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 8-16.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).

-

Spectral width: ~240 ppm.

-

Acquisition time: ~1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

¹⁹F NMR:

-

Pulse sequence: Standard single-pulse experiment (zg30).

-

Spectral width: ~200 ppm.

-

Acquisition time: ~1-2 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 16-64.

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak for ¹H and ¹³C NMR, and an external standard (e.g., CFCl₃) for ¹⁹F NMR.[3]

-

Integrate the signals in the ¹H and ¹⁹F spectra to determine the relative number of nuclei.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H bonds, C=C and C=N bonds of the pyridine ring, and the C-F bonds of the difluoroethyl group.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H stretching |

| 1600-1580 | Medium-Strong | C=C and C=N ring stretching |

| 1500-1400 | Medium-Strong | C=C and C=N ring stretching |

| 1200-1000 | Strong | C-F stretching |

The strong absorption bands in the 1200-1000 cm⁻¹ region are particularly diagnostic for the presence of the C-F bonds.[4] The aromatic C-H stretching vibrations appear at higher wavenumbers, while the characteristic ring stretching vibrations of the pyridine moiety are observed in the 1600-1400 cm⁻¹ range.[5][6]

Experimental Protocol for IR Data Acquisition

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This is the most common and convenient method.

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

Thin Film (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer is used for data acquisition.

Acquisition Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum should be collected before acquiring the sample spectrum to subtract the contribution of atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₇H₇F₂N) is 159.06 g/mol . In a high-resolution mass spectrum, the exact mass will be observed.

-

Major Fragmentation Pathways:

-

Loss of a methyl group (-CH₃): This would result in a fragment ion at m/z 144.

-

Loss of a fluorine atom (-F): This would lead to a fragment ion at m/z 140.

-

Cleavage of the C-C bond between the pyridine ring and the difluoroethyl group: This could lead to fragments corresponding to the pyridine ring and the difluoroethyl cation.

-

Experimental Protocol for Mass Spectrometry Data Acquisition

Instrumentation:

-

A variety of mass spectrometers can be used, including those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer.

-

Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ionization source.

Acquisition Parameters (for EI):

-

Ionization energy: 70 eV.

-

Mass range: Scan from a low m/z (e.g., 40) to a value above the expected molecular weight (e.g., 200).

Logical Relationships in Spectroscopic Data

The interpretation of spectroscopic data relies on the logical correlation of information obtained from different techniques. The following diagram illustrates the relationship between the molecular structure of this compound and its expected spectroscopic signatures.

Caption: Interconnectivity of spectroscopic data for this compound.

Conclusion

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

-

Semantic Scholar. (2017, November 17). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra. (A) Obtained after desorption of pyridine at different.... Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Royal Society of Chemistry. (2020, August 13). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Retrieved from [Link]

-

Polish Chemical Society. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 4-(1,1-dimethylethyl)-. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Fluoropyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

MassBank. (2016, December 12). msbnk-casmi_2016-sm813501. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Azido-1,1-difluoroethyl)-1-oxo-1lambda

5-pyridine. Retrieved from [Link] -

Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926). Retrieved from [Link]

Sources

- 1. 19Flourine NMR [chem.ch.huji.ac.il]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(1,1-Difluoroethyl)pyridine for Researchers and Drug Development Professionals

Foreword: The Strategic Incorporation of Fluorine in Modern Drug Discovery

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated moieties, the 1,1-difluoroethyl group has emerged as a valuable bioisostere for ketones and other functional groups, offering a strategic advantage in modulating the physicochemical properties of lead compounds. This guide provides a comprehensive technical overview of 4-(1,1-Difluoroethyl)pyridine, a versatile building block that is gaining prominence in the design of novel therapeutics. We will delve into its commercial availability, synthesis, physicochemical properties, and its applications in drug development, providing researchers and scientists with the critical information needed to effectively utilize this compound in their discovery programs.

Commercial Availability and Trusted Suppliers

This compound is accessible for research and development purposes through a number of specialized chemical suppliers. Sourcing high-purity starting materials is a critical first step in any research cascade, ensuring the reliability and reproducibility of experimental results. Below is a summary of some key suppliers offering this compound.

| Supplier | Product Code Example | Purity | Notes |

| Fluorochem | F725631 | Typically ≥95% | A well-established supplier of fluorinated compounds, offering various pack sizes.[1] |

| Chemenu | CM317232 | ≥95% | Lists the compound as part of their pyridines and fluorinated compounds portfolio.[2] |

| AK Scientific, Inc. | Not explicitly found for this compound, but they supply similar fluorinated pyridines like 2-(1,1-Difluoroethyl)pyridin-4-amine. | Varies | A supplier of a wide range of building blocks for drug discovery. |

| Sigma-Aldrich | Not explicitly found for this compound, but they offer related structures such as 2-(1,1-Difluoroethyl)-4-methyl-pyridine.[3] | Varies | A major supplier of research chemicals. |

This table is not exhaustive and is intended to provide a starting point for sourcing. Researchers should always verify the purity and specifications with the supplier before purchase.

Synthesis of this compound: A Representative Protocol

While multiple synthetic routes to fluorinated pyridines exist, a common and effective method for the synthesis of this compound involves the deoxofluorination of a suitable ketone precursor, such as 4-acetylpyridine. This transformation can be efficiently achieved using a fluorinating agent like diethylaminosulfur trifluoride (DAST). The following protocol is a representative, self-validating system based on established chemical principles for this type of transformation.[4][5][6]

Reaction Scheme

Caption: Deoxofluorination of 4-Acetylpyridine using DAST.

Experimental Protocol

Materials:

-

4-Acetylpyridine (98%)[7]

-

Diethylaminosulfur trifluoride (DAST)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Instrumentation:

-

Round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet

-

Low-temperature thermometer

-

Syringes

-

Rotary evaporator

-

Chromatography column

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-acetylpyridine (1.0 eq.) in anhydrous dichloromethane (20 volumes).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of DAST: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq.) dropwise to the cooled solution via syringe.[4] Maintain the temperature below -70 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 volumes).

-

Washing: Combine the organic layers and wash successively with water (2 x 10 volumes) and brine (1 x 5 volumes).[4]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: DAST is highly moisture-sensitive; therefore, anhydrous conditions are crucial to prevent its decomposition and ensure efficient fluorination.

-

Low-Temperature Addition: The reaction between DAST and the ketone is exothermic. Adding DAST at -78 °C helps to control the reaction rate and prevent the formation of byproducts.

-

Quenching with Bicarbonate: The reaction is quenched with a mild base to neutralize any remaining acidic species and unreacted DAST.

-

Purification by Chromatography: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting material and byproducts.

Physicochemical Properties and Their Implications in Drug Design

The introduction of the 1,1-difluoroethyl group onto the pyridine ring significantly influences its physicochemical properties. Understanding these changes is paramount for medicinal chemists aiming to optimize the drug-like characteristics of a molecule.

| Property | Expected Value/Characteristic | Implication in Drug Discovery |

| Molecular Weight | 143.14 g/mol | Low molecular weight is generally favorable for good oral bioavailability. |

| pKa | The pyridine nitrogen is expected to be less basic than pyridine itself (pKa ≈ 5.2) due to the electron-withdrawing effect of the difluoroethyl group. | A lower pKa can reduce off-target interactions with acidic cellular compartments and may improve cell permeability. |

| logP | The 1,1-difluoroethyl group increases lipophilicity compared to a methyl or ethyl group. | Increased lipophilicity can enhance membrane permeability and binding to hydrophobic pockets of target proteins. However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance. |

| Metabolic Stability | The C-F bonds are significantly stronger than C-H bonds, making the 1,1-difluoroethyl group resistant to oxidative metabolism. | This increased metabolic stability can lead to a longer in vivo half-life and improved pharmacokinetic profile of a drug candidate. |

| Hydrogen Bond Acceptor | The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. | This property is crucial for interactions with biological targets. The electron-withdrawing nature of the difluoroethyl group will modulate the strength of this interaction. |

Spectroscopic Characterization

For a researcher, confirming the identity and purity of this compound is essential. The following are the expected spectroscopic characteristics based on its structure and data from analogous compounds.[8][9]

¹H NMR Spectroscopy

-

Pyridine Protons: Two sets of signals corresponding to the aromatic protons on the pyridine ring. The protons ortho to the nitrogen (at the 2 and 6 positions) will appear as a doublet downfield, while the protons meta to the nitrogen (at the 3 and 5 positions) will appear as another doublet slightly upfield.

-

Ethyl Protons: A triplet in the upfield region corresponding to the methyl (CH₃) group, coupled to the two fluorine atoms.

¹³C NMR Spectroscopy

-

Pyridine Carbons: Signals for the five distinct carbon atoms of the pyridine ring. The carbon atom attached to the difluoroethyl group will appear as a triplet due to C-F coupling. The other aromatic carbons will also show characteristic shifts.

-

Ethyl Carbons: A triplet for the CF₂ carbon due to coupling with the two fluorine atoms, and a quartet for the CH₃ carbon due to coupling with the three protons.

¹⁹F NMR Spectroscopy

-

A single signal, likely a quartet, corresponding to the two equivalent fluorine atoms, coupled to the adjacent methyl protons.

Mass Spectrometry (Electron Ionization)

-

Molecular Ion (M⁺): A peak at m/z = 143, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Expect to see fragmentation patterns characteristic of pyridines and the loss of fluorine-containing fragments.

Safety and Handling

As with all fluorinated organic compounds, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.[11]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

In case of exposure:

-

Skin contact: Immediately wash the affected area with soap and plenty of water.

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[12][13]

Conclusion and Future Outlook

This compound is a valuable building block for medicinal chemists and drug discovery professionals. Its unique combination of a pyridine core and a metabolically robust 1,1-difluoroethyl group offers a powerful tool for modulating the properties of drug candidates. As the demand for more effective and safer therapeutics continues to grow, the strategic use of such fluorinated scaffolds will undoubtedly play an increasingly important role in the development of next-generation medicines. This guide provides a foundational understanding of the key technical aspects of this compound, empowering researchers to confidently incorporate this versatile compound into their research and development endeavors.

References

-

Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. [Link]

-

Organic Chemistry Portal. Ketone to Difluoro - Common Conditions. [Link]

-

Thieme. Houben-Weyl Methods of Organic Chemistry, Vol. E 10b/Part 1, 4th ed. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino)trifluoro-λ4-sulfanes. [Link]

-

Organic Syntheses. 4-ACETYLPYRIDINE OXIME TOSYLATE. [Link]

-

Fluorine notes. NMR spectral characteristics of fluorocontaining pyridines. [Link]

-

ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. cas 114490-29-8|| where to buy this compound [english.chemenu.com]

- 3. 2-(1,1-Difluoroethyl)-4-methyl-pyridine | Sigma-Aldrich [sigmaaldrich.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 9. researchgate.net [researchgate.net]

- 10. aksci.com [aksci.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide on the Reactivity and Stability of the 1,1-Difluoroethyl Group on a Pyridine Ring

Introduction

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science.[1][2][3] Among the various fluorinated motifs, the 1,1-difluoroethyl group has garnered significant attention for its unique ability to modulate the physicochemical and pharmacokinetic properties of parent molecules.[4][5] When appended to a pyridine ring, a ubiquitous heterocycle in pharmaceuticals, the 1,1-difluoroethyl group imparts a fascinating interplay of electronic and steric effects that profoundly influence the molecule's reactivity and stability. This guide provides a comprehensive technical overview of the synthesis, chemical behavior, and practical implications of 1,1-difluoroethyl substituted pyridines for researchers, scientists, and drug development professionals.

The 1,1-difluoroethyl moiety is often employed as a bioisostere for ketones and other functional groups, offering a metabolically stable alternative that can enhance membrane permeability and bioavailability.[1][4] Its presence on the electron-deficient pyridine ring creates a unique electronic environment that governs the molecule's susceptibility to various chemical transformations. Understanding these properties is paramount for the rational design of novel therapeutics and functional materials.

I. Synthesis of 1,1-Difluoroethyl Pyridines

The introduction of a 1,1-difluoroethyl group onto a pyridine ring can be achieved through several synthetic strategies, primarily categorized into methods that construct the fluorinated pyridine core from acyclic precursors and those that introduce the fluoroalkyl group directly onto a pre-existing pyridine ring.

De Novo Synthesis from Acyclic Precursors

Building the fluorinated pyridine core from acyclic precursors via cascade or multicomponent reactions represents an efficient approach to generate molecular complexity in a single step.[4] These methods incorporate the desired fluoroalkyl group during the ring-forming process itself. For instance, a [5+1] annulation strategy can be employed to synthesize substituted pyridines.[4] One-pot three-component heteroannulation reactions of a 1,3-dicarbonyl compound, an alkynone, and ammonium acetate in alcoholic solvents provide a mild and efficient route to polysubstituted pyridines.[6]

Direct C-H Functionalization of Pyridines

Direct C-H functionalization is an atom-economical and highly sought-after strategy for modifying existing pyridine scaffolds.[7][8] However, the electron-deficient nature of the pyridine ring and the potential for nitrogen coordination to catalysts present significant challenges.[7]

1.2.1. Radical-Based Methods

Radical-based methods are frequently employed for direct C-H difluoromethylation and related transformations.[4] To achieve this, a difluoromethyl radical is often rendered electrophilic by attaching a temporary electron-withdrawing group, allowing it to attack the electron-rich positions of the pyridine ring.[4] A notable advancement involves the use of oxazino pyridine intermediates, which are readily accessible from pyridines.[9] These intermediates exhibit nucleophilic reactivity at the β- and δ-positions under basic conditions, enabling meta-C-H difluoromethylation through a radical process.[9] This selectivity can be switched to the para-position by treating the oxazino pyridines with acid to form pyridinium salts, which are then susceptible to electrophilic attack at the γ-position.[9] This method allows for the late-stage functionalization of complex pyridine-containing molecules.[9]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) provides another avenue for introducing the 1,1-difluoroethyl group, particularly when a suitable leaving group is present on the pyridine ring.[10] The reactivity of halopyridines in SNAr reactions is a critical factor, with the rate being influenced by the identity of both the halogen and the incoming nucleophile.[4]

II. Chemical Stability of 1,1-Difluoroethyl Pyridines

The stability of the 1,1-difluoroethyl group on a pyridine ring is a key determinant of its utility in various applications, especially in the context of drug development where metabolic stability is crucial.

Metabolic Stability

One of the primary reasons for incorporating fluorine into drug candidates is to enhance their metabolic stability.[2][11][12] The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes.[11] The 1,1-difluoroethyl group, in particular, is considered a metabolically stable moiety.[4] Studies on related α,α-difluoroethyl thioethers have shown that metabolism primarily occurs at the sulfur atom, progressing to the sulfoxide and then the sulfone, with no evidence of defluorination.[13] This suggests that the C-F bonds of the 1,1-difluoroethyl group are robust under biological conditions. In contrast, the corresponding oxygen ether analogue was found to be susceptible to hydrolytic defluorination.[13]

Chemical Stability under Reaction Conditions

The 1,1-difluoroethyl group generally exhibits high stability under a wide range of chemical conditions, allowing for further functionalization of the pyridine ring. However, the specific reaction conditions, such as the presence of strong acids or bases and high temperatures, should be carefully considered to avoid potential degradation.

III. Reactivity of 1,1-Difluoroethyl Pyridines

The electronic properties of the 1,1-difluoroethyl group significantly influence the reactivity of the pyridine ring in various chemical transformations.

Electronic Effects of the 1,1-Difluoroethyl Group

The two fluorine atoms on the α-carbon exert a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the pyridine ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution. The impact of fluorination on the electronic structure of pyridines has been studied using spectroscopic and computational methods.[14] The presence of electron-donating or -withdrawing substituents can significantly impact the geometry, electronic structure, and electrostatic properties of the pyridine ring.[15][16]

3.1.1. Impact on pKa

The electron-withdrawing nature of the 1,1-difluoroethyl group is expected to decrease the basicity of the pyridine nitrogen, resulting in a lower pKa value compared to unsubstituted pyridine. Theoretical calculations of pKa values for substituted pyridines have shown that electron-withdrawing groups generally lower the pKa.[17][18][19] This modulation of basicity can have important implications for drug-receptor interactions and pharmacokinetic properties.

Electrophilic Aromatic Substitution (SEAr)

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution than benzene due to the electronegativity of the nitrogen atom.[20][21] The presence of the electron-withdrawing 1,1-difluoroethyl group further deactivates the ring, making SEAr reactions even more challenging.[20] When such reactions do occur, they are predicted to proceed at the meta-position (C-3 and C-5) relative to the nitrogen, as attack at the ortho or para positions would place a positive charge on the carbon adjacent to the already electron-deficient nitrogen, which is energetically unfavorable.[21] Forcing electrophilic substitution on pyridine often requires harsh conditions or activation of the ring, for example, by forming the pyridine-N-oxide.[20][22]

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-deficient nature of the pyridine ring, further enhanced by the 1,1-difluoroethyl group, makes it more susceptible to nucleophilic aromatic substitution.[10][23] Nucleophilic attack is favored at the ortho (C-2 and C-6) and para (C-4) positions relative to the nitrogen atom.[24] This is because the negative charge in the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[10][24] The presence of a good leaving group, such as a halogen, at these positions is a prerequisite for a successful SNAr reaction.

C-H Functionalization

Direct C-H functionalization of 1,1-difluoroethyl pyridines offers a powerful tool for late-stage modification.[7][8] The regioselectivity of these reactions is governed by the electronic and steric properties of the substrate and the nature of the catalyst or reagent used. As discussed in the synthesis section, methods have been developed for the site-selective introduction of functional groups at the meta and para positions.[9]

IV. Conformational Analysis

The conformational preferences of the 1,1-difluoroethyl group can influence the overall shape of the molecule and its interactions with biological targets.[25] The gauche effect, which describes the tendency of certain substituents to adopt a gauche conformation rather than the sterically less hindered anti conformation, can be significant for fluorinated systems.[25] Computational and experimental studies on fluorinated piperidines have revealed that delocalization forces, such as charge-dipole interactions and hyperconjugation, as well as solvation effects, play a major role in determining conformational preferences.[26][27]

V. Experimental Protocols

Synthesis of 2-((1,1-Difluoroethyl)thio)pyridine

A representative procedure for the synthesis of a 1,1-difluoroethyl pyridine derivative is the preparation of 2-((1,1-difluoroethyl)thio)pyridine.[28]

Procedure:

-

In an 8 mL vial, charge Ru(bpy)3BF4 (7.4 mg, 0.01 mmol, 0.01 equiv) and 2-mercaptopyridine (111 mg, 1.0 mmol, 1.0 equiv).

-

Evacuate and backfill the vial with argon three times.

-

Add anhydrous acetonitrile (4 mL) via syringe and sparge the mixture with argon for 10 minutes.

-

Add the corresponding reagent for introducing the 1,1-difluoroethyl group.

-

Stir the reaction mixture under appropriate conditions (e.g., light irradiation, heat).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the residue using column chromatography (e.g., SiO2, hexane/EtOAc) to afford the desired product.

N-Difluoromethylation of Pyridines

A transition-metal-free method for the N-difluoromethylation of pyridines using ethyl bromodifluoroacetate has been developed.[5][29]

Procedure:

-

To a solution of the pyridine substrate in a suitable solvent (e.g., DMF), add ethyl bromodifluoroacetate.

-

Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time.

-

The reaction involves an initial N-alkylation followed by in situ hydrolysis and decarboxylation to yield the N-difluoromethylated pyridine.[5][29]

VI. Data Presentation

Table 1: Physicochemical Properties of Selected Fluoroalkyl Pyridines

| Compound | logD7.4 | pKa | Reference |

| 2-((1,1-Difluoroethyl)thio)pyridine | 1.84 | Not Reported | [28] |

| 2-((2,2-Difluoroethyl)thio)pyridine | 2.26 | Not Reported | [28] |

| 2-((Fluoromethyl)sulfonyl)pyridine | Not Reported | Not Reported | [28] |

VII. Visualization of Key Concepts

Diagram 1: Regioselectivity in Electrophilic vs. Nucleophilic Aromatic Substitution on Pyridine

Caption: Contrasting reaction pathways for electrophilic and nucleophilic substitution on a pyridine ring.

Diagram 2: Synthesis Strategy via Temporary Dearomatization

Caption: A general workflow for the functionalization of pyridines via temporary dearomatization.

Conclusion

The 1,1-difluoroethyl group serves as a powerful tool in the arsenal of medicinal and materials chemists. Its installation on a pyridine ring imparts a unique combination of metabolic stability and modulated electronic properties. The strong electron-withdrawing nature of this group deactivates the pyridine ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution, primarily at the ortho and para positions. Synthetic strategies, particularly those involving late-stage C-H functionalization via radical pathways and temporary dearomatization, have made these valuable building blocks more accessible. A thorough understanding of the interplay between the 1,1-difluoroethyl substituent and the pyridine core is essential for leveraging its beneficial properties in the design of next-generation pharmaceuticals and advanced materials.

References

-

New method for introducing fluorinated components into molecules - Universität Münster. (2024-05-16). Universität Münster. Retrieved from [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. NIH. Retrieved from [Link]

-

Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. Retrieved from [Link]

-

A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Publishing. Retrieved from [Link]

-

Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. PMC. Retrieved from [Link]

-

Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. ACS Publications. Retrieved from [Link]

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online. Retrieved from [Link]

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. Retrieved from [Link]

-

A new mild method for the one-pot synthesis of pyridines. Organic Chemistry Portal. Retrieved from [Link]

-

Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing. Retrieved from [Link]

-

A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. PMC. Retrieved from [Link]

-

Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC - NIH. Retrieved from [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. Retrieved from [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]

-

Fluorine in drug discovery: Role, design and case studies. ScienceDirect. Retrieved from [Link]

-

Electrophilic aromatic substitution. Wikipedia. Retrieved from [Link]

-

Nucleophilic aromatic substitution. Wikipedia. Retrieved from [Link]

-

C-H Functionalization of Pyridines. ResearchGate. Retrieved from [Link]

-

Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. ScienceDirect. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Retrieved from [Link]

-

Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

-

Theoretical pKa calculations of substituted pyridines. ResearchGate. Retrieved from [Link]

-

Fluorine Conformational Effects Characterized by Energy Decomposition Analysis. Semantic Scholar. Retrieved from [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH. Retrieved from [Link]

-

How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? RSC Publishing. Retrieved from [Link]